

Application Note: ^1H and ^{13}C NMR Analysis of Ethyl 2-methylnicotinate

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Compound of Interest

Compound Name: *Ethyl 2-methylnicotinate*

Cat. No.: B161284

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Introduction

Ethyl 2-methylnicotinate is a substituted pyridine derivative with applications in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The structural elucidation and confirmation of its chemical identity are crucial for quality control and research and development purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed protocol for the ^1H and ^{13}C NMR analysis of **Ethyl 2-methylnicotinate**, along with a summary of its spectral data.

Chemical Structure

Caption: Chemical structure of **Ethyl 2-methylnicotinate**.

Data Presentation

The ^1H and ^{13}C NMR spectral data for **Ethyl 2-methylnicotinate** are summarized in the tables below. The ^1H NMR data was obtained from experimental spectra, while the ^{13}C NMR data is predicted based on the analysis of similar compounds.

Table 1: ^1H NMR Data of **Ethyl 2-methylnicotinate** (400 MHz, CDCl_3)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.60	dd	4.8, 1.7	1H	H-6
8.19	dd	7.9, 1.7	1H	H-4
7.21	dd	7.8, 4.8	1H	H-5
4.38	q	7.1	2H	-OCH ₂ CH ₃
2.84	s	-	3H	-CH ₃ (at C2)
1.40	t	7.1	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data of **Ethyl 2-methylNicotinate**

Chemical Shift (δ) ppm	Assignment
167.5	C=O
158.0	C-2
151.0	C-6
138.5	C-4
128.0	C-3
122.5	C-5
61.5	-OCH ₂ CH ₃
24.0	-CH ₃ (at C2)
14.5	-OCH ₂ CH ₃

Note: The ¹³C NMR chemical shifts are predicted based on known substituent effects on the pyridine ring and data from similar compounds, such as ethyl nicotinate.

Experimental Protocols

This section outlines the standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of **Ethyl 2-methylnicotinate**.

1. Sample Preparation

- Weigh approximately 10-20 mg of **Ethyl 2-methylnicotinate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
- Software: Standard spectrometer control and data processing software.

2.1. ¹H NMR Spectroscopy

- Experiment: Standard 1D proton NMR experiment.
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: A standard 90° pulse sequence.
- Spectral Width: 0-12 ppm
- Number of Scans: 16-32 (depending on sample concentration)
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds

2.2. ¹³C NMR Spectroscopy

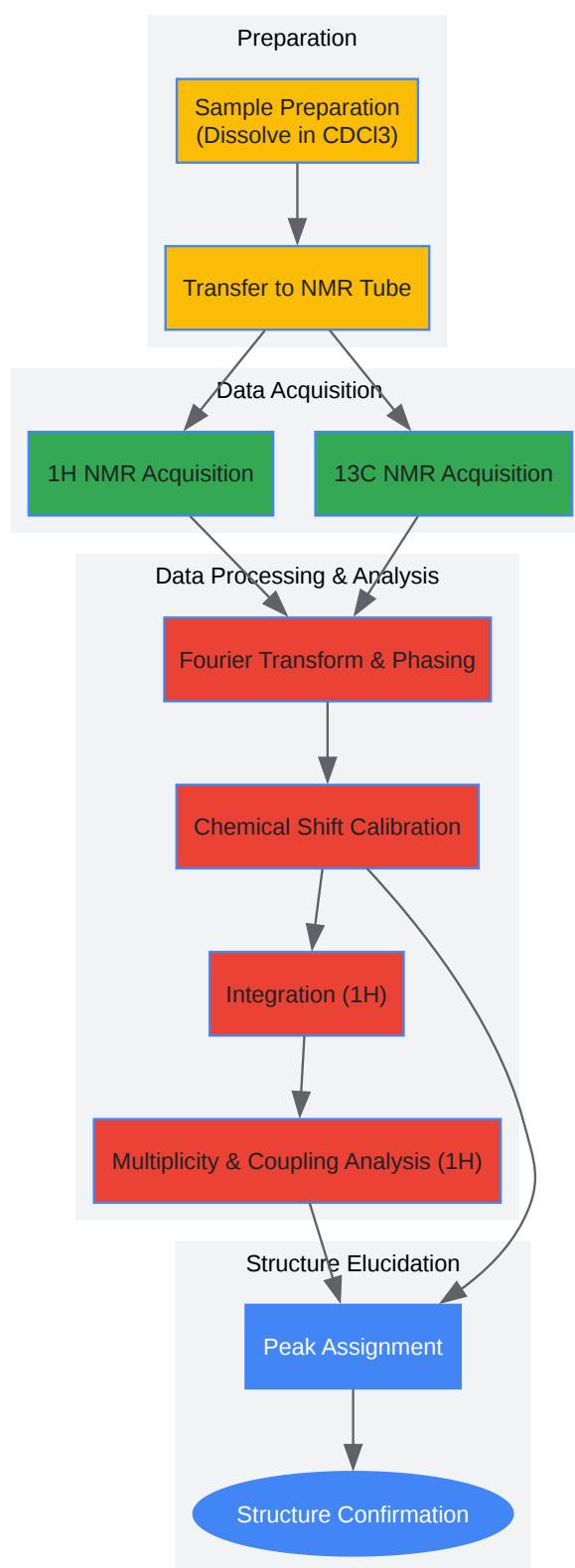
- Experiment: Standard 1D carbon NMR experiment with proton decoupling.
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: A standard 90° pulse sequence with broadband proton decoupling.
- Spectral Width: 0-200 ppm
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
- Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Logical Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **Ethyl 2-methylnicotinate**.

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Caption: Workflow for NMR analysis of **Ethyl 2-methylnicotinate**.

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR analysis of **Ethyl 2-methylNicotinate**. The provided spectral data and experimental protocol are valuable for researchers and scientists involved in the synthesis, quality control, and development of compounds containing this moiety. The combination of ^1H and ^{13}C NMR spectroscopy allows for the unambiguous confirmation of the structure of **Ethyl 2-methylNicotinate**.

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References

- 1. Ethyl Nicotinate | C₈H₉NO₂ | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
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